molecular formula C5H10OS B14505121 1-(Methanesulfinyl)-2-methylprop-1-ene CAS No. 63315-65-1

1-(Methanesulfinyl)-2-methylprop-1-ene

Cat. No.: B14505121
CAS No.: 63315-65-1
M. Wt: 118.20 g/mol
InChI Key: CVNCDYILXGORHX-UHFFFAOYSA-N
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Description

1-(Methanesulfinyl)-2-methylprop-1-ene is a sulfur-containing organic compound characterized by a methanesulfinyl (CH₃S(O)-) group attached to a methyl-substituted propene backbone.

Properties

CAS No.

63315-65-1

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-methyl-1-methylsulfinylprop-1-ene

InChI

InChI=1S/C5H10OS/c1-5(2)4-7(3)6/h4H,1-3H3

InChI Key

CVNCDYILXGORHX-UHFFFAOYSA-N

Canonical SMILES

CC(=CS(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the reaction rate and ensure the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(Methanesulfinyl)-2-methylprop-1-ene often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfinyl)-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Methanesulfinyl)-2-methylprop-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methanesulfinyl)-2-methylprop-1-ene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s reactivity is influenced by the electronic properties of the sulfinyl group and the surrounding molecular environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence details Sodium 2-methylprop-2-ene-1-sulphonate, a sulfonate salt with the formula CH₂=C(CH₃)SO₃⁻Na⁺. Below is a comparison between 1-(Methanesulfinyl)-2-methylprop-1-ene and Sodium 2-methylprop-2-ene-1-sulphonate , highlighting functional group differences, regulatory classifications, and safety profiles.

Structural and Functional Differences

Property 1-(Methanesulfinyl)-2-methylprop-1-ene Sodium 2-methylprop-2-ene-1-sulphonate
Functional Group Methanesulfinyl (S=O) Sulfonate (SO₃⁻Na⁺)
Structure Neutral molecule (CH₃S(O)-CH₂-C(CH₃)=CH₂) Ionic salt (CH₂=C(CH₃)SO₃⁻Na⁺)
Reactivity Likely acts as a sulfoxide in redox reactions Anionic surfactant; stable in aqueous systems
Solubility Expected to be lipophilic Highly water-soluble due to ionic nature

Limitations of the Comparison

Key gaps include:

Physicochemical Data : Melting/boiling points, stability, or spectroscopic data for the sulfinyl compound.

Toxicological Profiles : Acute toxicity, ecotoxicity, or biodegradability.

Synthetic Routes : Methods for preparing or purifying the compound.

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